molecular formula C17H25N5O B5589767 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole

4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole

Cat. No. B5589767
M. Wt: 315.4 g/mol
InChI Key: CJFAZBKYNIDJFK-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a prominent class of heterocyclic compounds known for their diverse chemical properties and wide range of applications in pharmaceuticals and materials science. The compound "4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole" falls into this category, with a structure indicative of potential biological activity and chemical reactivity.

Synthesis Analysis

Pyrazole derivatives are typically synthesized through regioselective reactions involving amino-pyrazoles and various aldehydes under specific conditions. For instance, fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines were obtained using ultrasound-promoted synthesis, showcasing the method's efficiency in yielding products in excellent yields and short reaction times (Nikpassand et al., 2010).

Molecular Structure Analysis

The structural analysis of pyrazole derivatives can be conducted using X-ray crystallography, revealing detailed insights into the molecular conformation and supramolecular aggregation. The analysis often shows the coplanarity of pyrazole with other cyclic systems and highlights the significance of hydrogen bonding and π-π stacking interactions in stabilizing the crystal structure (Ganapathy et al., 2015).

Scientific Research Applications

Microwave-Assisted Synthesis and Applications

  • Research has demonstrated the microwave-assisted synthesis of new pyrazolopyridines with notable antioxidant, antitumor, and antimicrobial activities. This highlights the potential use of pyrazole derivatives in medicinal chemistry, particularly for therapeutic applications against various diseases and infections (El‐Borai et al., 2013).

Electropolymerization and Electrochemical Applications

  • Studies on the electropolymerization and electrochemical applications of aromatic pyrrole derivatives, including their utilization in improving poly(pyrrole) layers, suggest potential applications in materials science. This could involve the development of coatings or materials with enhanced electrical properties or corrosion resistance (Schneider et al., 2017).

Catalytic and Ligand Applications

  • The synthesis and characterization of pyrazole-based ligands for palladium complexes have been explored, showing potential applications in catalysis and organic synthesis. This includes the facilitation of various chemical reactions, highlighting the versatility of pyrazole derivatives as ligands in metal-catalyzed processes (Han et al., 2009).

Computational Studies and Material Properties

  • Computational studies on pyrrole chalcone derivatives have been conducted, focusing on their electronic properties and potential for forming heterocyclic compounds. This underscores the interest in pyrazole derivatives for theoretical and computational chemistry, possibly leading to the discovery of new materials with specific electronic or optical properties (Singh et al., 2014).

Mechanism of Action

The mechanism of action of pyrazole and pyrrolidine derivatives would depend on their specific chemical structure and the biological system in which they are acting. For example, some pyrazole derivatives have been found to have antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards associated with a specific pyrazole or pyrrolidine derivative would depend on its specific structure. Some general precautions for handling these types of compounds include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

Given the wide range of biological activities exhibited by pyrazole and pyrrolidine derivatives, these compounds continue to be of interest in the development of new pharmaceuticals . Future research may focus on the synthesis of new derivatives and the exploration of their biological activities.

properties

IUPAC Name

[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c1-5-7-21-11-16(14(4)19-21)17(23)20-8-6-15(10-20)22-13(3)9-12(2)18-22/h9,11,15H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFAZBKYNIDJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)N2CCC(C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole

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